molecular formula C18H27ClN2O3S B3003971 1'-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705200-61-8

1'-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No. B3003971
CAS RN: 1705200-61-8
M. Wt: 386.94
InChI Key: YPPZBZUKCMHULP-UHFFFAOYSA-N
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Description

The compound "1'-((3-Chloro-4-methylphenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar sulfone-containing bipiperidines. For instance, the synthesis of piperidin-4-one derivatives is described, which could be a starting point for the synthesis of more complex bipiperidine structures . Additionally, methods for the determination of chlorinated hydrocarbon contaminants and their methyl sulfone metabolites are detailed, which could be applicable to the analysis of the sulfone group in the compound of interest .

Synthesis Analysis

The synthesis of related piperidin-4-one derivatives involves a Mannich reaction followed by methylation and oximation, leading to a variety of oxime esters with potential antioxidant and antimicrobial activities . Although the exact synthesis of "this compound" is not described, the methodologies used in these papers could provide insight into possible synthetic routes. For example, the attachment of a sulfonyl group to a bipiperidine scaffold could potentially be achieved through reactions with appropriate sulfonyl chlorides.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques would also be crucial in determining the structure of "this compound", confirming the presence of functional groups such as the methoxy and sulfonyl moieties, and establishing the overall molecular conformation.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "this compound". However, the synthesis paper suggests that the piperidin-4-one core can be further modified through conjugation with various substituents . This implies that the bipiperidine compound could potentially undergo similar reactions, allowing for the introduction of additional functional groups or structural modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not discussed, the analytical methods described in the papers could be used to assess such properties. For example, column chromatography and gas chromatography with electron-capture detection (GC-ECD) are used for the separation, cleanup, and determination of chlorinated hydrocarbon contaminants and their methyl sulfone metabolites . These methods could be adapted to analyze the physical and chemical properties of the compound, such as its stability, solubility, and reactivity towards other chemicals.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3S/c1-14-3-4-17(13-18(14)19)25(22,23)21-11-5-15(6-12-21)20-9-7-16(24-2)8-10-20/h3-4,13,15-16H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZBZUKCMHULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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